molecular formula C11H20O2 B8425968 Non-1-en-2-yl acetate

Non-1-en-2-yl acetate

Cat. No.: B8425968
M. Wt: 184.27 g/mol
InChI Key: XQSBPODCKLBCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Non-1-en-2-yl acetate (IUPAC name: acetyloxy-non-1-ene-2-yl) is an unsaturated ester with the molecular formula C₁₁H₂₀O₂. Structurally, it consists of a nine-carbon chain with a terminal double bond (position 1) and an acetyloxy group at position 2. This configuration imparts unique physico-chemical properties, such as moderate hydrophobicity (estimated logP ≈ 3.5) and a boiling point near 200°C, inferred from analogs like nonyl acetate (C₁₁H₂₂O₂, boiling point 212°C) .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

non-1-en-2-yl acetate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3

InChI Key

XQSBPODCKLBCOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Functional Groups

  • Non-1-en-2-yl acetate: Features a linear C9 chain with a terminal double bond (CH₂=CH-(CH₂)₇-OAc). The allylic acetate group may enhance reactivity in nucleophilic substitutions or catalytic aminations, as observed in iridium-catalyzed reactions of allylic acetates .
  • Vinyl acetate (C₄H₆O₂) : A short-chain allylic acetate (CH₂=CHOAc) used extensively in polymer synthesis. Its smaller size and higher polarity (logP 0.73) make it miscible with water (2.3 g/100 mL), unlike longer-chain analogs .
  • Neryl acetate (C₁₂H₂₀O₂) : A branched terpene ester ((2E)-3,7-dimethylocta-2,6-dien-1-yl acetate) with a floral aroma. Its cyclic and conjugated double bonds contribute to higher logP (4.1) and applications in perfumery .
  • Cyclohexyl acetate (C₈H₁₄O₂) : A cyclic ester with a sweet odor. Its rigid cyclohexane ring lowers solubility (1.5 g/100 mL water) compared to linear analogs .
Table 1: Structural and Functional Group Comparison
Compound Key Structural Features Functional Groups
This compound Linear C9, terminal double bond Allylic acetate, alkene
Vinyl acetate Short-chain allylic acetate Allylic acetate, alkene
Neryl acetate Branched terpene, conjugated dienes Acetate, conjugated alkenes
Cyclohexyl acetate Cyclohexane ring Cyclic acetate

Physico-Chemical Properties

Table 2: Physical Property Comparison
Compound Boiling Point (°C) Solubility (g/100 mL H₂O) logP Density (g/cm³)
This compound* ~200 <0.1 (estimated) ~3.5 ~0.89
Vinyl acetate 72 2.3 0.73 0.934
Neryl acetate 232 Insoluble 4.1 0.89
Cyclohexyl acetate 172 1.5 1.9 0.966
Isoamyl acetate 142 0.25 2.18 0.872

*Estimated based on analogs. The terminal double bond reduces molecular symmetry, lowering boiling point compared to saturated nonyl acetate (212°C) .

Research Findings and Data Gaps

  • Synthesis: Methods for allylic acetates (e.g., iridium-catalyzed amination ) could be adapted for this compound production.
  • Detection: Esters like isobutyl acetate are detected via hydroxylamine-FeCl₃ tests , applicable to this compound.

Q & A

Basic: What are the recommended synthetic protocols for Non-1-en-2-yl acetate, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via esterification between the corresponding alcohol (Non-1-en-2-ol) and acetic anhydride or acetyl chloride. Key steps include:

  • Catalyst Selection: Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) enhance reaction efficiency. For stereochemical control, consider enzymatic catalysis (lipases) under mild conditions .
  • Purification: Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials. Validate purity using GC-MS (retention time comparison) and ¹H NMR (integration of acetate proton at δ 2.05–2.10 ppm) .
  • Purity Metrics: Report enantiomeric excess (if applicable) via chiral HPLC or optical rotation measurements.

Basic: How should researchers optimize spectroscopic characterization (NMR, IR) for this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated chloroform (CDCl₃) for solubility. Assign peaks by comparing to analogous esters (e.g., ethyl acetate):
    • Acetate methyl group: δ 2.05–2.10 (singlet, 3H).
    • Olefinic protons: δ 5.30–5.50 (multiplet, 1H for the enol ether system).
    • Confirm assignments using 2D NMR (COSY, HSQC) .
  • IR Spectroscopy: Key stretches include C=O (1740–1760 cm⁻¹) and C-O (1230–1260 cm⁻¹). Use ATR-FTIR for rapid analysis of solid/liquid samples .

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